molecular formula C21H20ClNO3 B11598535 3-[1-(4-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(4-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11598535
M. Wt: 369.8 g/mol
InChI Key: UQZJKGGCIWLCEQ-UHFFFAOYSA-N
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Description

3-[1-(4-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound characterized by the presence of a pyrrole ring substituted with a 4-chloro-2-methylphenyl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions One common approach is the condensation of 4-chloro-2-methylbenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(4-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: Similar in structure but lacks the pyrrole ring and chlorine substitution.

    Mecoprop-P: Contains a similar chlorophenyl group but differs in the overall structure and functional groups.

    3-(4-Methoxybenzoyl)propionic acid: Similar methoxyphenyl group but differs in the presence of a benzoyl group instead of a pyrrole ring.

Uniqueness

3-[1-(4-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

3-[1-(4-chloro-2-methylphenyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H20ClNO3/c1-14-13-16(22)5-10-19(14)23-17(7-12-21(24)25)6-11-20(23)15-3-8-18(26-2)9-4-15/h3-6,8-11,13H,7,12H2,1-2H3,(H,24,25)

InChI Key

UQZJKGGCIWLCEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=CC=C2C3=CC=C(C=C3)OC)CCC(=O)O

Origin of Product

United States

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